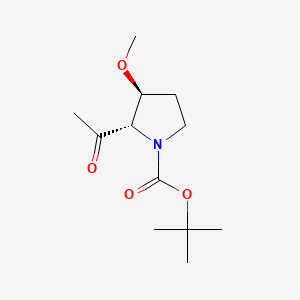![molecular formula C10H10ClN3 B13894350 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and pharmacological activities. This compound features a 2-chlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group.
Métodos De Preparación
The synthesis of 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine typically involves the reaction of 2-chlorobenzylamine with imidazole derivatives under specific conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparación Con Compuestos Similares
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine can be compared with other imidazole derivatives, such as:
2-Chlorobenzylamine: Similar in structure but lacks the imidazole ring.
(2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar but with a methyl group on the imidazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
[1-(2-chlorophenyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-4-9(8)14-6-5-13-10(14)7-12/h1-6H,7,12H2 |
Clave InChI |
FOTUTEODPOTBLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CN=C2CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)

![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)

![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)



